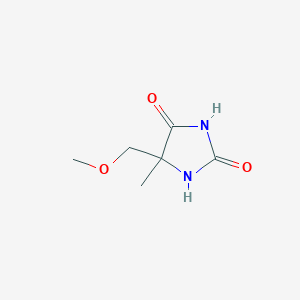
5-(Methoxymethyl)-5-methylimidazolidine-2,4-dione
Descripción general
Descripción
5-(Methoxymethyl)-5-methylimidazolidine-2,4-dione, also known as memantine, is a drug that is used to treat Alzheimer's disease. It is an N-methyl-D-aspartate (NMDA) receptor antagonist, which means it blocks the activity of glutamate, a neurotransmitter that is involved in learning and memory. Memantine has been shown to improve cognitive function in patients with Alzheimer's disease, and it is also being studied for its potential use in other neurological disorders.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Development
Synthesis of Derivatives for Alkaloid Analogues : Research has shown the synthesis of 5-amino-3-methylimidazolidine-2,4-dione, a compound structurally related to 5-(Methoxymethyl)-5-methylimidazolidine-2,4-dione, and its utilization in developing analogues of the imidazole alkaloids naamidine A and G with a 1,3,5-triazine core (Witchard & Watson, 2010).
Development of New Triazafulvalene System : Another study focused on creating a new triazafulvalene system by synthesizing 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-aryl-4,5-dihydro-1H-pyrrole-3-carboxylates through a cycloaddition and substitution process involving related compounds (Uršič, Svete, & Stanovnik, 2010).
Biological Activity and Potential Applications
Antimicrobial Activity of Derivatives : The synthesis of 5-(2,6-dichlorobenzylidene)thiazolidine-2,4-dione and 5-(4-methoxybenzylidene)thiazolidine-2,4-dione derivatives led to compounds with significant antimicrobial activities against certain bacterial strains, showcasing the potential of these compounds in the development of new antimicrobial agents (Stana et al., 2014).
DNA Binding Studies : UV-Vis spectroscopic behavior of four imidazolidine derivatives, including one structurally similar to 5-(Methoxymethyl)-5-methylimidazolidine-2,4-dione, indicated a strong DNA binding affinity, suggesting potential applications in the development of anti-cancer drugs (Shah et al., 2013).
Electrochemical Studies for Biochemical Pathways : Electrochemical studies of certain hydantoin derivatives revealed insights into the oxidation mechanisms of these compounds, providing valuable information for understanding their biochemical actions and potential applications in medical science (Nosheen et al., 2012).
Synthesis and Hypoglycemic Activity : The synthesis of spiroimidazolidine-2,4-diones and their derivatives demonstrated significant hypoglycemic activity in experimental models, indicating the potential of these compounds in treating conditions like diabetes (Iqbal et al., 2012).
Propiedades
IUPAC Name |
5-(methoxymethyl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-6(3-11-2)4(9)7-5(10)8-6/h3H2,1-2H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKYNGSKQXMIQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxymethyl)-5-methylimidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



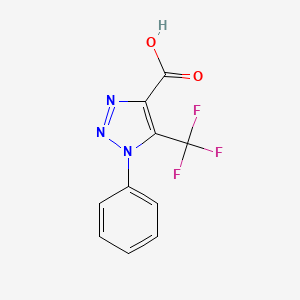
![2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B1421374.png)
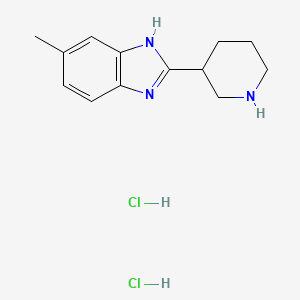
![[4-(3,4-dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine](/img/structure/B1421377.png)
![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1421378.png)
![2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1421379.png)
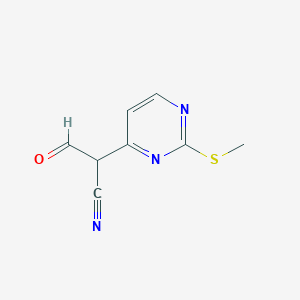
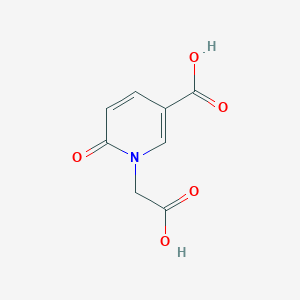


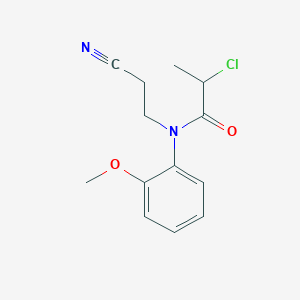

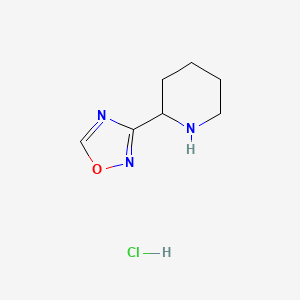
![Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate](/img/structure/B1421392.png)